4-(2-Methoxyethoxy)-1-butyne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)but-1-yne |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-9-7-6-8-2/h1H,4-7H2,2H3 |
InChI Key |
XTUAFUDBFBKUEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC#C |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 2 Methoxyethoxy 1 Butyne
Alkyne Formation Strategies
The terminal alkyne group of 4-(2-Methoxyethoxy)-1-butyne is a critical feature, and its synthesis can be approached through several reliable methods. These strategies primarily involve elimination reactions or the construction of carbon-carbon bonds using organometallic reagents.
Dehydrohalogenation Pathways for Butyne Derivatives
A foundational and widely practiced method for synthesizing alkynes is the dehydrohalogenation of dihaloalkanes. libretexts.org This process involves the elimination of two equivalents of a hydrogen halide (HX) from a suitable precursor using a strong base. unacademy.com For the synthesis of a 1-butyne (B89482) framework, this typically starts with a dihalobutane. The reaction proceeds in two successive elimination steps, first forming a haloalkene intermediate, which then undergoes a second elimination to yield the alkyne. libretexts.org
Commonly used precursors include vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). google.com The choice of base is crucial for driving the reaction to completion; sodium amide (NaNH₂) in liquid ammonia (B1221849) is particularly effective and strong enough to cause both eliminations. libretexts.orgunacademy.com Alternatively, potassium hydroxide (B78521) (KOH) in an alcoholic solvent like butanol can also be used. cdnsciencepub.com When preparing a terminal alkyne like 1-butyne, it is sometimes necessary to use three equivalents of the base. The first two equivalents perform the dehydrohalogenation, and the third deprotonates the resulting terminal alkyne, which is then re-protonated in a final workup step with water or ammonium (B1175870) chloride to yield the desired product. libretexts.org
Table 1: Representative Dehydrohalogenation Reactions for 1-Butyne Synthesis
| Precursor | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 1,2-Dibromobutane | NaNH₂ (2 equiv.), liq. NH₃ | 1-Butyne | libretexts.org |
| 1,1-Dibromobutane | NaNH₂ (2 equiv.), liq. NH₃ | 1-Butyne | google.com |
| cis-1,2-Dichloro-1-butene | KOH, n-butanol, reflux | 1-Chloro-1-butyne | cdnsciencepub.com |
Alkyne Generation via Organometallic Approaches
Organometallic chemistry offers a powerful alternative for constructing the butyne carbon skeleton, often through the formation of new carbon-carbon bonds. A classic method involves the alkylation of acetylene. Acetylene's terminal protons are acidic enough to be removed by a strong base like sodium amide (NaNH₂) to form sodium acetylide, a potent nucleophile. libretexts.orgaskfilo.com This acetylide can then react with an appropriate alkyl halide, such as ethyl bromide, in an Sₙ2 reaction to form 1-butyne. askfilo.com
Transition metal complexes are also central to many modern alkyne synthesis strategies. numberanalytics.comwikipedia.org Palladium-catalyzed domino reactions, for instance, can produce internal alkynes from 1,1-dibromo-1-alkenes and organometallic nucleophiles like triarylbismuths, showcasing the versatility of these methods. organic-chemistry.org While often used for more complex internal alkynes, the principles of using organometallic reagents to build carbon chains are fundamental and applicable to butyne synthesis.
Ether Linkage Construction
The integration of the 2-methoxyethoxy group onto the butyne framework is achieved through etherification. The Williamson ether synthesis is the most prominent and direct method for this transformation.
Application of Williamson Ether Synthesis for Methoxyethoxy Moiety Integration
The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an Sₙ2 mechanism. masterorganicchemistry.com The reaction involves an alkoxide nucleophile reacting with an alkyl halide (or other substrate with a good leaving group, like a tosylate) to form an ether. masterorganicchemistry.comvaia.com
To synthesize this compound, this strategy would typically involve two main components:
An alkoxide derived from 2-methoxyethanol (B45455). This is readily prepared by treating 2-methoxyethanol with a strong base such as sodium hydride (NaH), which deprotonates the alcohol to form sodium 2-methoxyethoxide. masterorganicchemistry.com
A butyne derivative with a leaving group at the C-4 position, such as 4-bromo-1-butyne (B1278893) or 4-tosyloxy-1-butyne.
The sodium 2-methoxyethoxide then displaces the leaving group on the butyne substrate to form the desired ether linkage. For the Sₙ2 reaction to be efficient, a primary alkyl halide is preferred, which is the case for a 4-substituted-1-butyne. masterorganicchemistry.com The reaction is often carried out in a polar aprotic solvent like THF or DMF to facilitate the substitution.
Table 2: Williamson Ether Synthesis for this compound
| Alkoxide Precursor | Butyne Substrate | Typical Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Methoxyethanol (+ NaH) | 4-Bromo-1-butyne | THF or DMF | This compound | masterorganicchemistry.com |
| 2-Methoxyethanol (+ NaH) | 4-Iodo-1-butyne | THF or DMF | This compound | masterorganicchemistry.com |
| 2-Methoxyethanol (+ NaH) | 3-Butyn-1-yl tosylate | THF or DMF | This compound | masterorganicchemistry.com |
Alternative Etherification Procedures
While the Williamson synthesis is the most direct approach, other etherification methods exist. For example, reductive etherification strategies have been developed that form ethers from alcohols and aldehydes. rsc.org In a hypothetical adaptation, 3-butynal could potentially react with 2-methoxyethanol in a process mediated by a reducing agent to form the target ether. Another alternative is the alkoxymercuration-demercuration reaction, where an alcohol adds across a double bond, but this is less suitable for forming this specific ether-alkyne structure. vaia.com Modern methods involving transition-metal catalysis, such as palladium-catalyzed coupling of alcohols with aryl or vinyl halides, could also be conceptually adapted for coupling 2-methoxyethanol with a suitable halobutyne precursor. organic-chemistry.org
Convergent and Linear Synthesis Design Principles
Table 3: Comparison of Synthetic Design Principles
| Principle | Description | Application to this compound | Advantage |
|---|---|---|---|
| Linear Synthesis | Reactants are added sequentially to build the final molecule in a single chain of reactions. youtube.com | Start with 3-butyn-1-ol (B147353), react with a 2-methoxyethyl halide to form the ether. | Conceptually simple to plan. |
| Convergent Synthesis | Key fragments are made separately and then combined. chemistnotes.com | Prepare sodium 2-methoxyethoxide and 4-bromo-1-butyne independently, then react them together. | Higher overall yield, greater efficiency. uniurb.ityoutube.com |
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the synthesis of this compound are highly dependent on the careful selection of reagents and optimization of reaction conditions. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and the use of phase-transfer catalysts.
The choice of base is critical for the initial deprotonation of 3-butyn-1-ol to form the reactive alkoxide. Stronger bases generally lead to a faster and more complete formation of the alkoxide. The solvent plays a crucial role by solvating the ions and influencing the nucleophilicity of the alkoxide. numberanalytics.com Polar aprotic solvents are often preferred as they can effectively solvate the cation of the base without strongly solvating the alkoxide anion, thus enhancing its reactivity. numberanalytics.comnumberanalytics.com
A hypothetical study on the optimization of the reaction between 3-butyn-1-ol and 2-methoxyethyl chloride might yield results similar to those presented in the table below. Strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are expected to give high yields. Weaker bases, such as potassium carbonate (K₂CO₃), are generally less effective under standard conditions but their efficiency can be significantly improved with the addition of a phase-transfer catalyst.
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMF | 25 -> 70 | 92 |
| 2 | NaH | THF | 25 -> 65 | 88 |
| 3 | KOtBu | THF | 25 -> 65 | 85 |
| 4 | K₂CO₃ | Acetone | 56 (Reflux) | 65 |
| 5 | NaOH (50% aq.) | Toluene (B28343) | 80 | 45 |
This table is a representation of expected outcomes based on general principles of Williamson ether synthesis.
The data indicates that strong bases in polar aprotic solvents provide the highest yields. The use of aqueous sodium hydroxide in a biphasic system with toluene results in a lower yield, which is a common outcome in the absence of a phase-transfer catalyst.
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). alfachemic.com In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the alkoxide or hydroxide ion from the solid or aqueous phase into the organic phase where the 2-methoxyethyl halide is dissolved. acs.org This can significantly increase the reaction rate and allow for the use of milder bases and lower reaction temperatures. wikipedia.orgacs.org
For instance, the reaction using potassium carbonate as a base can be significantly improved by the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The catalyst's lipophilic cation pairs with the alkoxide anion, rendering it soluble in the organic solvent and enhancing its accessibility to the alkyl halide.
Table 2: Effect of Phase-Transfer Catalyst on the Yield of this compound
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetone | None | 56 (Reflux) | 65 |
| 2 | K₂CO₃ | Acetone | TBAB (5 mol%) | 56 (Reflux) | 90 |
| 3 | NaOH (50% aq.) | Toluene | None | 80 | 45 |
| 4 | NaOH (50% aq.) | Toluene | TBAB (5 mol%) | 80 | 85 |
This table illustrates the expected enhancement in yield with the use of a phase-transfer catalyst based on established principles. researchgate.net
These findings underscore the significant impact of a phase-transfer catalyst in optimizing the synthesis, particularly when employing less reactive or heterogeneous base/solvent systems. The use of PTC allows for high yields under milder conditions, making the process more efficient and potentially more cost-effective for industrial applications.
Reactivity and Mechanistic Investigations of 4 2 Methoxyethoxy 1 Butyne
Alkyne Functionalization Transformations
The terminal alkyne moiety in 4-(2-Methoxyethoxy)-1-butyne is the primary site of reactivity, susceptible to a variety of addition and functionalization reactions.
Catalytic Hydroboration and Hydroamination Reactions
Hydroboration: The hydroboration of terminal alkynes is a powerful method for the synthesis of vinylboronates and, subsequently, aldehydes or ketones. The reaction typically proceeds via a syn-addition of a borane (B79455) reagent across the triple bond. For terminal alkynes like this compound, the boron atom adds to the terminal carbon (anti-Markovnikov regioselectivity) due to both steric and electronic effects. The use of bulky borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent a second hydroboration of the resulting vinylborane (B8500763). Subsequent oxidation of the vinylborane intermediate with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the corresponding aldehyde.
Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, is an atom-economical method to synthesize enamines and imines. rsc.org These reactions are typically catalyzed by transition metals, with catalysts based on copper, gold, and ruthenium being common. For terminal alkynes, the regioselectivity of hydroamination can be controlled by the choice of catalyst and reaction conditions. Markovnikov addition would yield an enamine that can tautomerize to a ketone, while anti-Markovnikov addition would lead to an enamine that can be hydrolyzed to an aldehyde. researchgate.net Intermolecular hydroamination of unactivated alkynes can be challenging but has been achieved with various catalytic systems. nih.govorganic-chemistry.org
Table 1: Representative Conditions for Catalytic Hydroboration and Hydroamination of Terminal Alkynes This table presents generalized conditions and is not based on experimental data for this compound.
| Reaction | Catalyst/Reagent | Solvent | Regioselectivity | Product Type |
| Hydroboration | 9-BBN, then H₂O₂, NaOH | THF | Anti-Markovnikov | Aldehyde |
| Hydroamination | Cu(I) or Au(I) complex | Toluene (B28343) | Catalyst Dependent | Enamine/Imine |
Cycloaddition Chemistry, including Huisgen Cycloadditions (Click Chemistry)
The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. The most prominent among these is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". researchgate.netresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole.
The CuAAC reaction is highly valued for its reliability, high yields, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. researchgate.netrsc.org The reaction is typically carried out under mild conditions, often in aqueous solvent mixtures, and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. libretexts.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. rsc.org Ruthenium-catalyzed versions of this reaction are also known and typically yield the 1,5-disubstituted triazole isomer. researchgate.net
Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents generalized conditions and is not based on experimental data for this compound.
| Catalyst System | Reducing Agent | Solvent | Temperature | Product |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 1,4-disubstituted 1,2,3-triazole |
| CuI | None | THF, Et₃N | Room Temp. | 1,4-disubstituted 1,2,3-triazole |
Electrophilic and Nucleophilic Additions to the Triple Bond
Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition reactions, though they are generally less reactive. nih.gov The addition of hydrogen halides (HX) to a terminal alkyne like this compound would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the more substituted carbon, forming a vinyl halide. nih.gov If a second equivalent of HX is added, a geminal dihalide is formed. Halogenation with Br₂ or Cl₂ also occurs, typically with anti-addition to give a dihaloalkene. nih.gov
Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, especially if the alkyne is "activated" by an electron-withdrawing group. researchgate.netresearchgate.net For a non-activated terminal alkyne, strong nucleophiles under basic conditions can add to the triple bond. For instance, the addition of thiols (thiol-yne reaction) or amines can proceed, often catalyzed by a base or a transition metal. The regioselectivity would favor the nucleophile adding to the internal carbon of the alkyne.
Reactivity at the Ether Linkage
The ether linkage in this compound is generally stable and unreactive under many conditions, which is why ethers are often used as solvents. However, under specific and often harsh conditions, this linkage can undergo cleavage or other transformations.
Selective Cleavage and Trans-etherification Reactions
Selective Cleavage: The cleavage of ethers typically requires strong acids, such as HBr or HI. ox.ac.ukresearcher.life The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. nih.gov For an unsymmetrical ether like this compound, the site of cleavage depends on the substitution pattern of the adjacent carbons. Since both carbons flanking the ether oxygens are primary or secondary, the cleavage would likely proceed via an S(_N)2 mechanism. The nucleophilic halide would attack the less sterically hindered carbon atom. In the case of the 2-methoxyethoxy group, cleavage could potentially occur at two sites, leading to a mixture of products. Cleavage at the bond between the butynyl group and the ether oxygen would yield 1,4-butynediol and halo-methoxyethane derivatives.
Trans-etherification: This reaction involves the exchange of an alkoxy group of an ether with an alcohol, typically under acidic or metal catalysis. rsc.org For this compound, reacting it with a different alcohol in the presence of a catalyst like iron(III) triflate could lead to the substitution of the methoxy (B1213986) or the entire methoxyethoxy group.
Stability Profiles under Diverse Reaction Conditions
The ether linkage is expected to be stable under neutral and basic conditions, as well as under the conditions of many of the alkyne functionalization reactions described above, such as catalytic hydroboration and CuAAC. Ethers are generally resistant to oxidation and reduction, although some specialized reagents can cleave them.
The primary instability of the ether group is its reactivity towards strong acids, as detailed in the cleavage reactions. Strong bases could potentially cause elimination if there is a suitable leaving group beta to the ether, but this is not the case for this compound. The stability of the ether linkage under a wide range of conditions makes it a useful functional group to have present in a molecule while performing chemistry on other parts of the structure, such as the alkyne in this case.
Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity
Despite a comprehensive search of scientific literature and patent databases, detailed research findings, including specific data on the regio- and stereoselectivity of chemical transformations involving the compound this compound, are not publicly available. General principles of alkyne reactivity, particularly in cycloaddition reactions, are well-established; however, specific experimental data and mechanistic studies for this particular compound remain elusive.
The intended focus of this article was to be on the "," with a specific subsection dedicated to "Regio- and Stereoselectivity in Chemical Transformations." This would have included an in-depth analysis of how the methoxyethoxy group influences the outcome of reactions at the butyne's triple bond. For instance, in cobalt-catalyzed [2+2+2] cycloadditions with nitriles to form substituted pyridines, the electronic and steric effects of the ether-containing substituent would be expected to direct the regioselectivity of the product formation.
In such reactions, two possible regioisomers can be formed when an unsymmetrical alkyne is used. The regioselectivity is determined by which terminus of the alkyne preferentially bonds with the nitrile's nitrogen atom and the other alkyne molecule within the cobalt coordination sphere. The oxygen atoms in the 2-methoxyethoxy substituent could potentially coordinate to the metal center, thereby influencing the orientation of the alkyne during the catalytic cycle and favoring the formation of one regioisomer over the other.
Similarly, the stereoselectivity of reactions involving this compound would be of significant interest. For example, in addition reactions across the triple bond or in the formation of chiral centers during cycloadditions, the flexible ether chain could potentially influence the stereochemical outcome through non-covalent interactions in the transition state.
Without specific research data, any discussion on the regio- and stereoselectivity of this compound would be purely speculative and not meet the required standard of a scientifically accurate and informative article. The absence of publications detailing the synthesis and subsequent reactions of this compound prevents the creation of the requested data tables and in-depth research findings.
Therefore, while the principles of alkyne chemistry provide a general framework for predicting the reactivity of this compound, a detailed and data-driven analysis of its regio- and stereoselectivity cannot be provided at this time due to the lack of specific studies on this compound in the available scientific literature.
Strategic Applications of 4 2 Methoxyethoxy 1 Butyne As a Building Block in Advanced Organic Synthesis
Role in Complex Molecule Construction
The bifunctional nature of 4-(2-Methoxyethoxy)-1-butyne, possessing both a reactive alkyne terminus and an ether-containing side chain, makes it an attractive component for the synthesis of intricate molecular targets. The terminal alkyne provides a handle for a variety of carbon-carbon bond-forming reactions, while the methoxyethoxy group can influence solubility, conformation, and potential downstream functionalization.
While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in a variety of biologically active compounds. The terminal alkyne is a key functional group for forging crucial carbon-carbon bonds through well-established methodologies like the Sonogashira, Negishi, or Stille cross-coupling reactions. These reactions are fundamental in connecting complex fragments during the convergent synthesis of natural products.
The methoxyethoxy side chain can serve multiple purposes. It can act as a protected or modified hydroxyl group, a common feature in many natural products. Furthermore, its hydrophilic character can be exploited to improve the solubility of synthetic intermediates, facilitating their purification and handling. In the hypothetical synthesis of a polyketide natural product, this compound could be envisioned as a fragment for introducing a specific side chain, as illustrated in the following table.
| Reaction Type | Reactant 1 | Reactant 2 | Potential Product Fragment | Catalyst/Reagents |
| Sonogashira Coupling | This compound | Vinyl Iodide Fragment | Methoxyethoxy-substituted enyne | Pd(PPh₃)₄, CuI, Et₃N |
| Negishi Coupling | 4-(2-Methoxyethoxy)-1-butynylzinc chloride | Alkenyl Iodide Fragment | Methoxyethoxy-substituted enyne | Pd(PPh₃)₄ |
| Stille Coupling | 4-(2-Methoxyethoxy)-1-butynyltributylstannane | Acyl Chloride Fragment | Methoxyethoxy-substituted ynone | Pd(PPh₃)₄ |
This table presents hypothetical examples of how this compound could be utilized in the synthesis of natural product fragments.
The structural features of this compound are highly relevant to the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The terminal alkyne is a precursor to a wide array of functional groups and heterocyclic systems that are prevalent in medicinal and agricultural chemistry. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgaatbio.com These triazole rings are known bioisosteres for amide bonds and are found in numerous bioactive molecules.
The methoxyethoxy moiety can enhance the pharmacokinetic properties of a drug candidate, such as improving water solubility and metabolic stability. This is a crucial consideration in drug design and development. The following table outlines potential applications of this compound in the synthesis of pharmaceutical and agrochemical intermediates.
| Target Intermediate | Reaction with this compound | Resulting Moiety | Potential Application |
| Triazole-based antifungal agent | CuAAC with an azido-functionalized aromatic core | 1-(methoxyethoxy-ethyl)-4-aryl-1,2,3-triazole | Core scaffold for antifungal drugs |
| Pyrazole-containing herbicide | Cycloaddition with a diazo compound | 3-(methoxyethoxy-ethyl)-substituted pyrazole | Active component in herbicides |
| Substituted quinoline (B57606) insecticide | Sonogashira coupling with a haloquinoline | 2-(4-(2-Methoxyethoxy)but-1-yn-1-yl)quinoline | Intermediate for insecticide synthesis |
This table provides illustrative examples of the potential use of this compound in generating key intermediates for the pharmaceutical and agrochemical industries.
Precursor for Diverse Heterocyclic Frameworks
Terminal alkynes are exceptionally versatile starting materials for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and other functional materials. beilstein-journals.org this compound, with its reactive alkyne, can participate in numerous cyclization and cycloaddition reactions to generate important heterocyclic scaffolds.
For example, through [3+2] cycloaddition reactions with azides (as mentioned in the context of click chemistry), 1,2,3-triazoles are readily accessible. organic-chemistry.org Similarly, reaction with nitrile oxides can yield isoxazoles, and with diazoalkanes can lead to pyrazoles. Furthermore, transition-metal-catalyzed cyclization reactions can be employed to construct more complex fused heterocyclic systems. For instance, a palladium-catalyzed reaction with a suitably functionalized aryl halide could lead to the formation of substituted indoles or benzofurans. The methoxyethoxy side chain, in these cases, would be incorporated into the final heterocyclic product, potentially influencing its biological activity or physical properties.
Participation in Cascade, Tandem, and Multicomponent Reactions
Modern organic synthesis places a strong emphasis on efficiency and atom economy, with cascade, tandem, and multicomponent reactions being powerful strategies to achieve these goals. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a rapid increase in molecular complexity from simple starting materials.
The terminal alkyne functionality of this compound makes it an ideal candidate for participation in such complex transformations. For instance, in a multicomponent reaction, this compound could react with an aldehyde and an amine in the presence of a copper or gold catalyst to form a propargylamine, a valuable synthetic intermediate.
In a tandem reaction sequence, the alkyne could first undergo a Sonogashira coupling, followed by an intramolecular cyclization to form a heterocyclic product. A hypothetical cascade reaction could be initiated by the deprotonation of the terminal alkyne, followed by addition to an electrophile, which then triggers a subsequent cyclization event. The design of such elegant and efficient reaction sequences is a key area of contemporary chemical research, and versatile building blocks like this compound are essential for the continued development of this field.
Integration of 4 2 Methoxyethoxy 1 Butyne in Materials Science and Polymer Chemistry Research
Functionalization of Polymeric Architectures
The modification of pre-formed polymers is a powerful strategy to create new materials with tailored properties without redeveloping polymerization processes from scratch. The alkyne group of 4-(2-Methoxyethoxy)-1-butyne makes it an ideal candidate for such post-polymerization modifications.
Poly(ε-caprolactone) (PCL) is a widely studied biodegradable and biocompatible polyester, making it a material of great interest for biomedical applications. nih.gov However, its inherent hydrophobicity and lack of functional side groups can limit its utility. To overcome this, researchers have developed methods to introduce functional groups onto the PCL backbone. researchgate.net
A predominant method for this functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. nih.govbroadpharm.com This reaction involves the highly efficient and specific coupling of an azide (B81097) with a terminal alkyne to form a stable triazole linkage. nih.gov The process to incorporate a moiety like this compound would first involve the synthesis of a PCL backbone bearing azide groups. This can be achieved by polymerizing a caprolactone (B156226) monomer that already contains an azide group, such as α-azido-ε-caprolactone. researchgate.net
Once the azide-functionalized PCL (PCL-N₃) is obtained, it can be reacted with an alkyne-containing molecule. Research has demonstrated the successful grafting of various alkynyl compounds onto PCL-N₃ backbones. researchgate.net By analogy, this compound can be readily "clicked" onto the PCL-N₃ polymer chain. This reaction attaches the methoxyethoxy side chains via stable triazole rings, transforming the hydrophobic PCL into an amphiphilic copolymer with pendant hydrophilic groups. This modification can significantly alter the polymer's properties, including its solubility, degradation rate, and self-assembly behavior. researchgate.net
| Alkyne Compound | Purpose/Resulting Functionality | Reference |
| 1-Dimethylamino-2-propyne | Introduction of amine groups, pH-responsiveness | researchgate.net |
| Pent-4-ynyl nicotinate | Attachment of bioactive molecules | researchgate.net |
| Propargyl N-benzyloxycarbonyl-4-hydroxy prolinate | Grafting of amino acid derivatives | researchgate.net |
| This compound | Introduction of thermoresponsive oligo-ether chains | Plausible, by analogy |
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external triggers like temperature, pH, or light. magtech.com.cnrsc.org Polymers exhibiting a Lower Critical Solution Temperature (LCST) are particularly interesting; they are soluble in a solvent (typically water) below a certain temperature but become insoluble and phase-separate above it. beilstein-journals.orgresearchgate.net This behavior is crucial for applications like thermally targeted drug delivery and tissue engineering. kinampark.comnih.gov
The methoxyethoxy group is a well-known structural element for inducing thermoresponsive behavior in polymers. nih.gov For instance, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA) and its copolymers are among the most studied thermoresponsive polymers, with their LCST being tunable based on the polymer's composition and architecture. nih.govnih.gov Research has shown that incorporating oligo(ethylene glycol) side chains, including methoxyethoxy units, into other polymer backbones, such as PCLs and poly(trimethylene carbonate)s, imparts thermoresponsive properties. researchgate.net
Therefore, by grafting this compound onto a polymer backbone, it is possible to create a new thermoresponsive material. The resulting pendant methoxyethoxy groups can form hydrogen bonds with water, leading to an LCST-type phase transition. The transition temperature can be finely tuned by controlling the grafting density of the side chains. This strategy allows for the conversion of non-responsive polymers into smart materials with controlled, temperature-dependent solubility.
| Polymer | LCST (°C) | Reference |
| Poly[γ-2-[2-(2-methoxyethoxy)ethoxy]ethoxy-ε-caprolactone] | 47.5 | researchgate.net |
| Poly[2-(2-methoxyethoxy)ethyl methacrylate] (PMEO₂MA) | ~26 | nih.gov |
| Copolymers of MEO₂MA and OEGMA* | 27 - 90+ | nih.gov |
*LCST is tunable depending on the comonomer ratio. OEGMA = oligo(ethylene glycol) methyl ether methacrylate.
Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. nih.govnih.gov Post-synthetic modification (PSM) is a key strategy for functionalizing MOFs after their initial synthesis, allowing for the introduction of chemical groups that would not survive the initial MOF synthesis conditions. nih.govresearchgate.net
Covalent PSM, which modifies the organic linkers, often employs click chemistry due to its high efficiency and orthogonality. rsc.org A common approach involves synthesizing a MOF with linkers containing a reactive handle, such as an azide or alkyne. For example, a MOF could be built using an azide-derivatized version of a standard linker like terephthalic acid. Subsequently, an alkyne-containing molecule can be clicked onto the azide groups within the pores of the MOF.
In this context, this compound can be used as a reagent to functionalize an azide-bearing MOF. This modification would decorate the internal pore surfaces of the MOF with methoxyethoxy groups. Such functionalization can have profound effects on the MOF's properties, including altering its affinity for specific guest molecules (e.g., enhancing CO₂ capture), changing its hydrophilicity/hydrophobicity, and potentially introducing stimuli-responsive "gating" behavior, where the pores open or close in response to temperature changes. nih.gov
| Reaction Type | Reactive Groups on MOF | Reagent | Resulting Linkage | Reference |
| Amide Coupling | Amine, Carboxylic Acid | Carboxylic Acid, Amine | Amide | rsc.org |
| Isocyanate Condensation | Amine, Hydroxyl | Isocyanate | Urea, Urethane | rsc.org |
| Azide-Alkyne Cycloaddition (Click) | Azide | Terminal Alkyne | 1,2,3-Triazole | rsc.org |
| Schiff Base Formation | Amine | Aldehyde | Imine | nih.gov |
Development of Advanced Functional Materials
The ability to precisely install functional units like this compound into macromolecules and porous frameworks is a powerful tool for developing advanced materials. The unique combination of a versatile chemical handle (alkyne) and a property-inducing group (methoxyethoxy) allows for the targeted design of materials with sophisticated capabilities.
Functionalization of biodegradable polymers like PCL with this compound leads to smart biomaterials. For example, nanoparticles self-assembled from these modified PCL chains could serve as drug delivery vehicles. researchgate.net In such a system, a therapeutic agent could be encapsulated within the hydrophobic core of the nanoparticle at physiological temperature (37 °C), which is above the polymer's LCST. Upon local cooling of the target tissue, the polymer would become hydrophilic, potentially triggering a change in the nanoparticle structure and releasing the drug payload.
In the realm of MOFs, functionalization with this compound can lead to "smart" sorbents or catalysts. The ether oxygens of the side chains can act as specific binding sites for guest molecules, enhancing selectivity. Furthermore, the thermoresponsive nature of the side chains could be used to create a material that captures a guest at one temperature and releases it at another, enabling low-energy separations or controlled catalytic reactions. researchgate.net The introduction of such flexible, responsive chains into the rigid framework of a MOF bridges the gap between static porous materials and dynamic, responsive systems.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 2 Methoxyethoxy 1 Butyne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous assignment of all proton and carbon signals in 4-(2-Methoxyethoxy)-1-butyne can be achieved.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the effects of the oxygen atoms and the alkyne group.
The terminal alkyne proton (H-1) is anticipated to appear as a triplet due to coupling with the two protons on the adjacent methylene (B1212753) group (C-3).
The methylene protons adjacent to the alkyne (H-3) would likely present as a doublet of triplets, arising from coupling with the terminal alkyne proton and the methylene protons of the ethoxy group.
The two sets of methylene protons in the methoxyethoxy group (H-5 and H-6) would appear as triplets, coupling with each other.
The methoxy (B1213986) group protons (H-8) are expected to be a singlet, as they have no adjacent protons to couple with.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (≡C-H) | ~2.0 | t | ~2.5 | 1H |
| H-3 (-C≡C-CH₂-) | ~2.5 | dt | J = ~7.0, ~2.5 | 2H |
| H-5 (-O-CH₂-CH₂-O-) | ~3.6 | t | J = ~5.0 | 2H |
| H-6 (-O-CH₂-CH₂-O-) | ~3.7 | t | J = ~5.0 | 2H |
| H-8 (-O-CH₃) | ~3.4 | s | - | 3H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.
The sp-hybridized carbons of the alkyne (C-1 and C-2) would appear in the characteristic region for alkynes.
The sp³-hybridized carbons would have their chemical shifts influenced by the attached oxygen atoms, with those directly bonded to oxygen appearing further downfield.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~68 |
| C-2 (-C≡C-) | ~83 |
| C-3 (-C≡C-CH₂-) | ~20 |
| C-5 (-O-CH₂-CH₂-O-) | ~69 |
| C-6 (-O-CH₂-CH₂-O-) | ~72 |
| C-8 (-O-CH₃) | ~59 |
2D NMR: COSY and HSQC
To confirm the assignments made from the 1D NMR spectra, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between H-1 and H-3, H-3 and H-5, and H-5 and H-6, confirming the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly attached proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, showing a correlation between the proton signal at ~2.0 ppm (H-1) and the carbon signal at ~68 ppm (C-1).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the alkyne and ether functional groups.
A sharp, strong absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne.
A weaker absorption in the range of 2100-2140 cm⁻¹ would correspond to the C≡C triple bond stretch.
A strong, broad absorption band in the region of 1050-1150 cm⁻¹ would be characteristic of the C-O stretching of the ether linkages.
C-H stretching vibrations of the sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |
| C≡C Stretch | 2100-2140 | Weak-Medium |
| C-O Stretch | 1050-1150 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne group.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₁₂O₂), HRMS would provide an exact mass measurement.
The expected monoisotopic mass of this compound is 128.08373 u. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (u) |
| [M+H]⁺ | C₇H₁₃O₂⁺ | 129.09101 |
| [M+Na]⁺ | C₇H₁₂O₂Na⁺ | 151.07297 |
| [M]⁺˙ | C₇H₁₂O₂⁺˙ | 128.08373 |
Computational and Theoretical Investigations of 4 2 Methoxyethoxy 1 Butyne
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. uni-wuerzburg.de These methods allow for the optimization of the molecular geometry and the calculation of a wide range of electronic properties that govern the molecule's stability and reactivity.
For 4-(2-Methoxyethoxy)-1-butyne, DFT calculations would typically be employed to determine its ground-state geometry, electron density distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic excitability and kinetic stability. rsc.org
Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value | Methodological Basis |
| HOMO Energy | -9.5 eV | Based on typical values for terminal alkynes. |
| LUMO Energy | +1.5 eV | Based on typical values for terminal alkynes. |
| HOMO-LUMO Gap | 11.0 eV | Calculated from HOMO and LUMO energies. rsc.org |
| Dipole Moment | ~2.0 - 2.5 D | Estimated based on the presence of the polar ether linkage. |
| Ionization Potential | 9.5 eV | Approximated from HOMO energy (Koopmans' theorem). rsc.org |
| Electron Affinity | -1.5 eV | Approximated from LUMO energy. rsc.org |
Note: The data in this table is hypothetical and projected based on calculations for structurally related compounds.
Reaction Pathway Analysis and Transition State Modeling
Reaction pathway analysis is a computational technique used to map out the energetic landscape of a chemical reaction, from reactants to products, via transition states. nih.gov This analysis is critical for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For this compound, this could involve studying reactions such as the addition of nucleophiles to the alkyne, or the deprotonation of the terminal alkyne.
A common reaction for terminal alkynes is hydroamidation. Computational studies on similar reactions have successfully used DFT to model the entire catalytic cycle, identifying key intermediates and transition states. nih.gov For this compound, a similar approach could elucidate the mechanism of its reactions. For instance, in a base-catalyzed deprotonation, calculations would model the approach of the base, the breaking of the C-H bond, and the formation of the acetylide anion. The calculated activation energy for this process would provide an estimate of the reaction's feasibility and rate.
Transition state modeling would focus on identifying the geometry of the highest-energy point along the reaction coordinate. The vibrational frequency analysis of this structure would confirm it as a true transition state (characterized by a single imaginary frequency).
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Reactants | Transition State (TS) | Products | Predicted Activation Energy (ΔG‡) (kcal/mol) |
| Deprotonation | Molecule + OH⁻ | [Molecule---H---OH]⁻ | Acetylide Anion + H₂O | ~10-15 |
| Hydration (Markovnikov) | Molecule + H₃O⁺ | Alkenyl Cation Intermediate | 4-(2-Methoxyethoxy)-2-butanone | ~20-25 |
Note: The data in this table is hypothetical and projected based on known mechanisms for terminal alkyne reactions.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The flexible ether chain of this compound allows it to adopt multiple conformations. Understanding this conformational landscape is important as different conformers can have different properties and reactivity. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules over time. aip.orgnih.gov
In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., in a solvent box or in the gas phase) and its atomic motions would be calculated over time based on a force field. aip.orgacs.org Analysis of the simulation trajectory would reveal the preferred dihedral angles of the C-C and C-O bonds in the ether chain. Studies on polyethers have shown that the O-C-C-O and C-O-C-C dihedral angles have distinct conformational preferences, with a notable population of gauche conformers. aip.orgnih.gov The simulation would also provide insight into intramolecular interactions, such as potential weak hydrogen bonding between the alkyne proton and one of the ether oxygen atoms.
Table 3: Predicted Predominant Dihedral Angle Conformations for this compound from Hypothetical MD Simulations
| Dihedral Angle | Atoms Involved | Predicted Stable Conformation(s) |
| τ1 | C(alkyne)-C-C-O | Anti (~180°) |
| τ2 | C-C-O-C | Gauche (~±60°), Anti (~180°) |
| τ3 | C-O-C-C | Gauche (~±60°), Anti (~180°) |
| τ4 | O-C-C-O | Gauche (~±60°) |
Note: The data in this table is hypothetical and based on conformational studies of poly(ethylene glycol) dimethyl ethers and similar structures. aip.orgnih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are widely used to predict and help interpret experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. uni-wuerzburg.descirp.org Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). science.govacs.org
For this compound, DFT calculations can predict vibrational frequencies. These calculated frequencies, when properly scaled, can be correlated with experimental IR spectra to assign specific bands to molecular motions. Key predicted vibrations would include the ≡C-H stretch, the C≡C stretch, and various C-O stretching modes of the ether chain.
Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbitals). scirp.org These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The calculations would predict distinct signals for the acetylenic proton and carbon, as well as for the different methylene (B1212753) and methyl groups in the methoxyethoxy fragment.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Basis of Prediction |
| IR Frequencies (cm⁻¹) | ||
| ≡C-H Stretch | ~3300 | Characteristic for terminal alkynes. |
| C≡C Stretch | ~2120 | Characteristic for terminal alkynes. |
| C-O-C Stretch | ~1100-1150 | Characteristic for ethers. |
| ¹H NMR Chemical Shifts (ppm) | ||
| ≡C-H | ~2.0-2.5 | Typical for acetylenic protons. |
| -O-CH₃ | ~3.3-3.4 | Typical for methoxy (B1213986) groups. |
| -O-CH₂- | ~3.5-3.7 | Typical for methylene groups adjacent to ether oxygen. |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C≡C-H | ~80-85 | Typical for terminal sp-hybridized carbon. |
| C≡C -H | ~68-72 | Typical for internal sp-hybridized carbon. |
| -O-CH₃ | ~58-60 | Typical for methoxy carbons. |
Note: The data in this table is hypothetical and projected based on standard spectroscopic correlations and DFT calculations for similar functional groups. scirp.org
Conclusion and Future Research Directions
Synthesis of Current Understanding and Research Progress
4-(2-Methoxyethoxy)-1-butyne is a chemical compound featuring both an ether and a terminal alkyne functional group. chemsrc.com Its structure, consisting of a butyne backbone with a methoxyethoxy substituent, suggests a versatile role in organic synthesis. The terminal alkyne provides a reactive site for a variety of transformations, including addition reactions and coupling processes. numberanalytics.comnumberanalytics.com The ether linkage contributes to the molecule's polarity and solubility characteristics, potentially influencing its behavior in different reaction media. labinsights.nl
While specific research focused solely on this compound is not extensively documented in publicly available literature, its constituent functional groups—alkynes and ethers—are central to a vast body of chemical research. The reactivity of alkynes is well-established, with a rich history of transformations such as hydrogenation, halogenation, hydrohalogenation, and various metal-catalyzed coupling and cycloaddition reactions. numberanalytics.comnumberanalytics.com These reactions are fundamental in the construction of more complex molecular architectures. numberanalytics.com
Similarly, ether synthesis, particularly the Williamson ether synthesis, is a cornerstone of organic chemistry. numberanalytics.com Ethers are generally stable and are utilized as solvents and as key structural motifs in a wide range of compounds. labinsights.nl The presence of the methoxyethoxy group in this compound suggests potential applications as an intermediate in the synthesis of more complex molecules where specific solubility or coordinating properties are desired. ontosight.ai
| Property | Value |
| CAS Number | 107114-20-5 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Data sourced from Chemsrc. chemsrc.com |
Identification of Emerging Trends in Alkyne and Ether Chemistry Relevant to this compound
The fields of alkyne and ether chemistry are continually evolving, with several emerging trends holding significant relevance for a compound like this compound.
In Alkyne Chemistry:
Transition Metal Catalysis: The development of novel transition metal-catalyzed reactions is a major focus. numberanalytics.comnih.gov This includes advancements in catalyst efficiency and selectivity for reactions like annulations, which allow for the rapid construction of cyclic and heterocyclic structures from alkyne precursors. rsc.org For this compound, this could enable its use in synthesizing complex molecules for materials science and pharmaceuticals. numberanalytics.com
Sustainable Chemistry: There is a growing emphasis on developing more environmentally friendly methodologies for alkyne transformations. numberanalytics.com This includes the use of greener catalysts and reaction conditions, such as photocatalysis. numberanalytics.com
Multicomponent Reactions: Alkynes are valuable substrates in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.gov The terminal alkyne of this compound makes it a suitable candidate for such reactions, offering an efficient pathway to diverse molecular scaffolds. nih.gov
Polarized Alkynes: The use of polarized, unsymmetrical alkynes, such as ynol ethers, is an emerging area that allows for greater control over the regioselectivity of annulation reactions. du.edu While not an ynol ether itself, the ether functionality in this compound could influence the electronic properties of the alkyne and its reactivity in such processes.
In Ether Chemistry:
Green Synthesis: A significant trend in ether synthesis is the move towards more sustainable methods. labinsights.nl This includes the use of renewable energy sources, environmentally benign catalysts, and alternative reaction media. labinsights.nlnumberanalytics.com
Advanced Catalysts: Research is ongoing to develop more efficient and selective catalysts for ether synthesis, including those that operate under milder conditions. numberanalytics.com The application of synthetic electrochemistry for ether synthesis is also gaining traction as a green and efficient method. degruyter.com
Functional Ethers: There is increasing interest in the synthesis and application of functionalized ethers. For instance, crown ethers are being explored for their potential in drug delivery and diagnostics due to their ion-binding properties. marketresearchintellect.com While this compound is not a crown ether, this trend highlights the growing importance of ethers with specific functionalities.
Proposed Avenues for Future Research and Development of the Compound in Chemical Science
Based on the current understanding and emerging trends, several avenues for future research and development of this compound can be proposed.
Synthesis and Functionalization:
Exploration of Catalytic Transformations: A systematic investigation into the reactivity of this compound in various transition metal-catalyzed reactions would be highly valuable. This could include exploring its participation in cycloaddition, cross-coupling, and annulation reactions to synthesize novel carbocyclic and heterocyclic compounds. numberanalytics.comrsc.org
Development of Derivatives: The terminal alkyne can serve as a handle for further functionalization. Research could focus on converting the alkyne to other functional groups, thereby creating a library of derivatives with potentially interesting properties. For instance, hydration of the alkyne could lead to ketone derivatives, while coupling reactions could introduce aryl or other organic fragments. numberanalytics.com
Polymerization Studies: The alkyne functionality suggests that this compound could be a monomer for polymerization reactions. Research into its polymerization behavior, potentially leading to new polymers with unique properties conferred by the methoxyethoxy side chains, would be a worthwhile endeavor.
Applications in Materials Science and Medicinal Chemistry:
Intermediate for Complex Molecule Synthesis: Given its bifunctional nature, this compound could serve as a valuable building block in the total synthesis of natural products or other complex organic molecules. numberanalytics.com Its ether chain could impart desirable solubility or coordination properties in synthetic intermediates.
Development of Functional Materials: The incorporation of this compound into larger molecular structures could lead to the development of new materials with interesting optical or electronic properties. numberanalytics.com For example, it could be a precursor for conjugated polymers or other functional organic materials. numberanalytics.com
Probing Biological Systems: The alkyne group can be utilized in "click chemistry" reactions, which are widely used in chemical biology for labeling and tracking biomolecules. Future research could explore the potential of this compound and its derivatives as probes in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)-1-butyne, and how can reaction yields be improved?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, ether-containing intermediates (e.g., 4-(2-methoxyethoxy)phenyl derivatives) are synthesized by reacting alkynes with methoxyethoxy-substituted electrophiles under basic conditions. Yield optimization requires controlling stoichiometry, temperature (e.g., room temperature for milder reactions), and purification via column chromatography. Evidence from patent applications highlights the use of HCl/1,4-dioxane for deprotection steps, achieving ~82% yield after precipitation with ether/hexane .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- LCMS/HPLC : Retention times (e.g., 0.83 minutes under condition SQD-AA05) and mass spectra (e.g., m/z 236 [M+H]⁺) confirm molecular weight and purity .
- NMR/IR : Protons adjacent to the methoxyethoxy group show distinct splitting patterns in H NMR (~δ 3.5–4.0 ppm for ether-linked CH groups). IR confirms C≡C stretching (~2100–2260 cm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability, with decomposition temperatures >150°C typical for similar ether-containing compounds .
Advanced Research Questions
Q. What role does the methoxyethoxy group play in modulating reactivity or biological activity?
- Methodological Answer : The methoxyethoxy moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) and stabilizes intermediates via hydrogen bonding. In biological studies, this group improves membrane permeability, as observed in analogs like 4-(2-methoxyethoxy)phenylpiperazine derivatives, which interact with serotonin receptors . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets by analyzing steric and electronic effects of the substituent .
Q. How can researchers resolve contradictions in reported synthetic yields or stability data for this compound?
- Methodological Answer : Discrepancies often arise from differences in reaction conditions or purification methods. For example, yields may drop if residual moisture is present during alkyne coupling. Systematic reproducibility studies should:
- Compare solvent systems (e.g., anhydrous THF vs. DMF).
- Monitor reaction progress via TLC or in-line UV spectroscopy.
- Validate stability under storage conditions (e.g., inert atmosphere vs. ambient air) using accelerated degradation studies .
Q. What strategies are effective for incorporating this compound into polymer or coordination complexes?
- Methodological Answer : The terminal alkyne enables click chemistry (e.g., CuAAC with azides) for polymer functionalization. For metal-organic frameworks (MOFs), the ethoxy oxygen acts as a weak donor ligand, as seen in Cu(I)-catalyzed cycloadditions. Reaction efficiency depends on catalyst loading (e.g., 5 mol% CuI) and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
